molecular formula C6H4N2O5 B6254519 2-hydroxypyrimidine-4,6-dicarboxylic acid CAS No. 114832-74-5

2-hydroxypyrimidine-4,6-dicarboxylic acid

Cat. No. B6254519
CAS RN: 114832-74-5
M. Wt: 184.1
InChI Key:
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Description

2-Hydroxypyrimidine-4,6-dicarboxylic acid (2-HPDC) is a naturally occurring organic compound that has been studied for its potential applications in a variety of fields. It is a small molecule that can be synthesized from readily available starting materials and is of interest due to its unique structure and properties.

Scientific Research Applications

2-hydroxypyrimidine-4,6-dicarboxylic acid has been studied for its potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of various compounds, such as peptides, nucleotides, and polymers. Additionally, it has been used in the synthesis of biologically active compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-hydroxypyrimidine-4,6-dicarboxylic acid is not fully understood. However, it is believed to act as a proton donor, donating protons to other molecules in order to facilitate the formation of new bonds. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules in order to form new bonds.
Biochemical and Physiological Effects
2-hydroxypyrimidine-4,6-dicarboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-tumor activities. It has also been shown to have neuroprotective effects and to be beneficial for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-hydroxypyrimidine-4,6-dicarboxylic acid has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized from readily available starting materials and is relatively stable. Additionally, it is non-toxic and has low reactivity, making it suitable for use in a variety of experiments. However, it is important to note that 2-hydroxypyrimidine-4,6-dicarboxylic acid is a highly reactive molecule and can easily form unwanted byproducts in certain conditions.

Future Directions

The potential applications of 2-hydroxypyrimidine-4,6-dicarboxylic acid are vast and the possibilities for future research are numerous. Further research is needed to better understand the biochemical and physiological effects of 2-hydroxypyrimidine-4,6-dicarboxylic acid and to explore its potential therapeutic applications. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 2-hydroxypyrimidine-4,6-dicarboxylic acid and to explore its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Finally, research is needed to explore the potential applications of 2-hydroxypyrimidine-4,6-dicarboxylic acid in other fields, such as materials science and nanotechnology.

Synthesis Methods

2-hydroxypyrimidine-4,6-dicarboxylic acid can be synthesized from readily available starting materials through a simple two-step process. The first step involves the reaction of pyrimidine-2-carboxylic acid with hypochlorous acid to form 2-chloropyrimidine-4,6-dicarboxylic acid. The second step involves the reaction of the 2-chloropyrimidine-4,6-dicarboxylic acid with hydrazine hydrate to form 2-hydroxypyrimidine-4,6-dicarboxylic acid. This synthesis method is simple and cost-effective and can be used to produce 2-hydroxypyrimidine-4,6-dicarboxylic acid in large quantities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxypyrimidine-4,6-dicarboxylic acid involves the reaction of 2-amino-4,6-dihydroxypyrimidine with maleic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "2-amino-4,6-dihydroxypyrimidine", "maleic anhydride", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dihydroxypyrimidine and maleic anhydride in a suitable solvent such as dichloromethane.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 2-hydroxypyrimidine-4,6-dicarboxylic acid." ] }

CAS RN

114832-74-5

Product Name

2-hydroxypyrimidine-4,6-dicarboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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